molecular formula C18H17N3O2 B2865303 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1904021-20-0

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2865303
CAS No.: 1904021-20-0
M. Wt: 307.353
InChI Key: NUINSJCCOUCFCQ-UHFFFAOYSA-N
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Description

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrrolidine ring, a benzonitrile group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methylpyridine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzonitrile group via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its combination of functional groups and structural features

Biological Activity

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a methylpyridine moiety, and a benzonitrile group. Its molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2, with a molecular weight of approximately 296.37 g/mol. The presence of multiple functional groups suggests diverse interaction capabilities with biological targets.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives containing similar structural elements have shown effective cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 1.03 to 2.59 μM, which are notably more potent than reference drugs like Golvatinib .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
4-(3-(6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrileA549TBD
Compound 40HeLa1.15
Compound 40MCF-72.59

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation. For example, studies have focused on c-Met kinase activity, apoptosis induction through acridine orange staining, and molecular docking studies to elucidate binding affinities to various targets .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions under basic conditions.
  • Attachment of the Methylpyridine Moiety : Nucleophilic substitution reactions are employed where the pyrrolidine derivative reacts with a methylpyridine derivative.
  • Final Coupling : The benzonitrile component is introduced through coupling reactions, often utilizing coupling agents to facilitate the formation of the final product.

Research Applications

The compound has potential applications in various fields:

  • Medicinal Chemistry : It serves as a promising lead compound for developing novel anticancer agents.
  • Biological Research : Investigations into its interactions with biological targets can provide insights into its pharmacological profiles.

Table 2: Research Applications

Application AreaPotential Use
Medicinal ChemistryDevelopment of anticancer therapies
Biological ResearchTarget interaction studies
Material ScienceDevelopment of new materials

Properties

IUPAC Name

4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-3-2-4-17(20-13)23-16-9-10-21(12-16)18(22)15-7-5-14(11-19)6-8-15/h2-8,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUINSJCCOUCFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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